molecular formula C10H13BrN2O B8175102 3-Bromo-N,N-diethylisonicotinamide

3-Bromo-N,N-diethylisonicotinamide

Cat. No.: B8175102
M. Wt: 257.13 g/mol
InChI Key: IKEYYGVOJDYRCG-UHFFFAOYSA-N
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Description

The compound likely features a pyridine ring substituted with bromine at position 3 and an N,N-diethylamide group. Such brominated heterocycles are typically intermediates in pharmaceutical or polymer synthesis, leveraging bromine’s reactivity for further functionalization .

Properties

IUPAC Name

3-bromo-N,N-diethylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-3-13(4-2)10(14)8-5-6-12-7-9(8)11/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEYYGVOJDYRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=NC=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N,N-diethylisonicotinamide typically involves the bromination of N,N-diethylisonicotinamide. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N,N-diethylisonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N,N-diethylisonicotinamide derivative with the amine group replacing the bromine atom .

Scientific Research Applications

3-Bromo-N,N-diethylisonicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-N,N-diethylisonicotinamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromine atom can participate in halogen bonding, which enhances the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

Table 1: Structural Features of Brominated Amides/Anilines

Compound Core Structure Substituents Functional Groups Molecular Formula Molar Mass (g/mol)
3-Bromo-N,N-diethylisonicotinamide* Pyridine Br (C3), N,N-diethylamide Amide, pyridine Hypothetical -
3-Bromo-N,N-dimethylaniline Benzene Br (C3), N,N-dimethylamine Aniline C₈H₁₀BrN 200.08
3-Bromo-5-fluoro-N,N-diethylaniline Benzene Br (C3), F (C5), N,N-diethylamine Aniline C₁₀H₁₃BrFN 246.12
N-(3-Bromo-2-methylphenyl)-2-oxo-dihydropyridine-3-carboxamide Benzene + dihydropyridine Br (C3), methyl (C2), amide Amide, dihydropyridine C₁₄H₁₃BrN₂O₂ 337.17

Notes:

  • *Hypothetical structure inferred from analogs.
  • Diethyl vs. dimethyl substituents influence steric and electronic properties .
  • Bromine’s position (meta vs. para) affects reactivity in cross-coupling reactions .

Key Observations :

  • Palladium-catalyzed cross-coupling (e.g., Suzuki reactions) is common for aryl-bromine derivatives .
  • Acid-catalyzed amidation is used for carboxamide synthesis .

Physicochemical Properties

Table 3: Comparative Properties

Compound Molecular Weight logP (est.) logD (pH 7.4) Hydrogen Bond Donors Topological Polar Surface Area (Ų)
3-Bromo-N,N-dimethylaniline 200.08 2.1 - 0 12.4
3-Bromo-5-fluoro-N,N-diethylaniline 246.12 3.2 - 0 12.4
N-(3-Bromo-2-methylphenyl)-... 337.17 2.8 - 2 64.8

Insights :

  • Diethyl groups increase hydrophobicity (higher logP) compared to dimethyl analogs .
  • Amide-containing compounds exhibit higher polar surface areas, enhancing solubility in polar solvents .

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